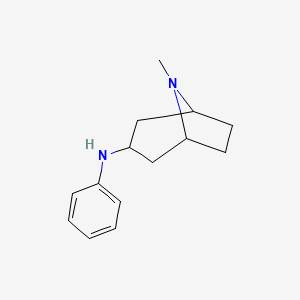
Endo-N-phenzyl-endo-3-aminotropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endo-N-phenzyl-endo-3-aminotropane is a chemical compound with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol . It is a derivative of tropane, a bicyclic organic compound. This compound is known for its unique structure, which includes a phenyl group attached to the nitrogen atom of the tropane ring.
Preparation Methods
The synthesis of endo-N-phenzyl-endo-3-aminotropane typically involves the reaction of tropane derivatives with phenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Endo-N-phenzyl-endo-3-aminotropane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Endo-N-phenzyl-endo-3-aminotropane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of endo-N-phenzyl-endo-3-aminotropane involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Endo-N-phenzyl-endo-3-aminotropane can be compared with other similar compounds, such as:
Tropane: The parent compound, which lacks the phenyl group.
Cocaine: A well-known tropane derivative with potent stimulant effects.
Atropine: Another tropane derivative with medicinal uses, particularly as an anticholinergic agent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other tropane derivatives.
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
8-methyl-N-phenyl-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C14H20N2/c1-16-13-7-8-14(16)10-12(9-13)15-11-5-3-2-4-6-11/h2-6,12-15H,7-10H2,1H3 |
InChI Key |
QLQRBNQKXLOPPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273824.png)
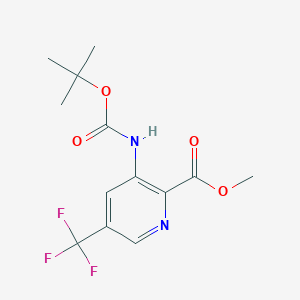
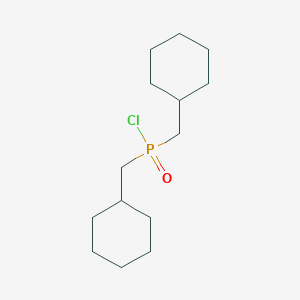
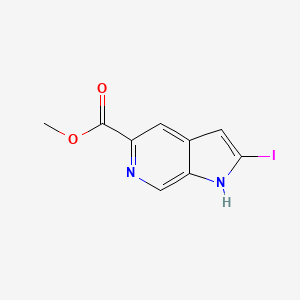
![3-(adamantan-1-yl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12273867.png)
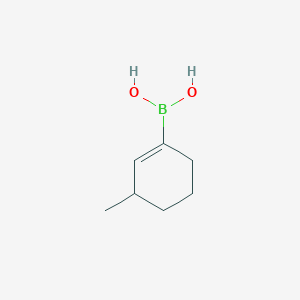
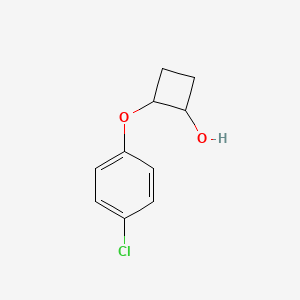
![1-(5-Chlorothiophen-2-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12273882.png)
![6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12273887.png)
![5-Chloro-6-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12273893.png)
![1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate](/img/structure/B12273903.png)
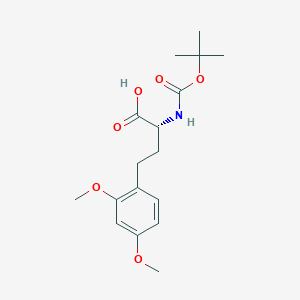
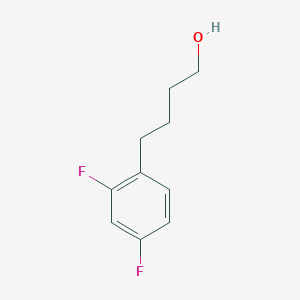
![Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B12273917.png)
